molecular formula C20H23NO5 B8734642 Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate CAS No. 5440-57-3

Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate

Cat. No. B8734642
M. Wt: 357.4 g/mol
InChI Key: LGRLDHYLVHVRRC-UHFFFAOYSA-N
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Patent
US05849781

Procedure details

Sodium (28 mmol; 0.64 g) is introduced into 50 cm3 of absolute ethanol, under inert atmosphere. At 0° C., diethyl 2-acetamidomalonate (28 mmol; 6.08 g) dissolved in 35 cm3 of absolute ethanol is added, followed by dropwise addition, with a syringe, of (1-naphthyl)methyl chloride (28 mmol; 4.1 cm3). The mixture is maintained at reflux until the starting material has disappeared (6 h, then overnight at room temperature and then 2 h at reflux). The reaction medium is poured onto a KHSO4 (0.05M; 240 cm3)/hexane (120 cm3) mixture and stirred vigorously. A white precipitate, which is the expected malonic derivative, is recovered.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].[C:17]1([CH2:27]Cl)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1.OS([O-])(=O)=O.[K+]>C(O)C.CCCCCC>[C:17]1([CH2:27][C:6]([NH:5][C:2](=[O:4])[CH3:3])([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.08 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CCl
Step Four
Name
Quantity
240 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until the starting material
CUSTOM
Type
CUSTOM
Details
6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)CC(C(=O)OCC)(C(=O)OCC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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